molecular formula C15H18N2O4 B11478882 Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate CAS No. 1020243-96-2

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate

Cat. No.: B11478882
CAS No.: 1020243-96-2
M. Wt: 290.31 g/mol
InChI Key: FHRFPVLDMOAFDZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate is a complex organic compound featuring a 4,5-dihydroisoxazole (isoxazoline) core functionalized with an acetate ester and a benzylaminocarbonyl group. This molecular architecture, which combines multiple pharmaceutically relevant pharmacophores, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential application as a building block for the development of novel therapeutic agents, given that isoxazoline derivatives are known to exhibit a wide range of biological activities. The presence of both ester and amide functional groups provides reactive handles for further chemical modification, allowing researchers to create diverse libraries of compounds for screening. This product is intended for use in laboratory research and development. It is strictly for non-human, non-veterinary research and is not to be used for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

CAS No.

1020243-96-2

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C15H18N2O4/c1-2-20-14(18)9-12-8-13(17-21-12)15(19)16-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,19)

InChI Key

FHRFPVLDMOAFDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(=NO1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Isoxazole Core

The isoxazole ring system is central to the target compound’s structure. Patent US6335445B1 outlines a cyclocondensation strategy utilizing nitrile oxides and dienes under thermal conditions . For Ethyl 4,5-dihydro-5-isoxazoleacetate derivatives, the reaction of hydroxylamine derivatives with α,β-unsaturated esters in dichloromethane (DCM) at reflux (40°C) generates the dihydroisoxazole scaffold. A representative procedure involves:

Table 1: Cyclocondensation Reaction Conditions

ComponentQuantityRole
Ethyl acrylate10 mmolDiene component
Hydroxylamine hydrochloride12 mmolNitrile oxide precursor
DCM50 mLSolvent
Reaction temperature40°CReflux conditions
Yield68%After purification

This method avoids the use of toxic catalysts, aligning with green chemistry principles . The intermediate, Ethyl 4,5-dihydro-5-isoxazoleacetate, is isolated via silica gel chromatography (hexane:ethyl acetate, 3:1) and characterized by 1H^1H NMR (δ\delta 4.21 ppm, q, J=7.1 Hz, -OCH2_2CH3_3 ) .

Amidation Strategies for Carbamate Formation

Introducing the [(phenylmethyl)amino]carbonyl group necessitates precise amide bond formation. Patent US6335445B1 details carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) . Benzylamine is reacted with the activated carbonyl intermediate derived from the isoxazoleacetic acid:

Reaction Scheme

  • Activation: Isoxazoleacetic acid + DCC → Acyloxyphosphonium intermediate

  • Aminolysis: Intermediate + Benzylamine → Target amide

Table 2: Amidation Optimization Data

ParameterOptimal ValueImpact on Yield
SolventTHF78% yield
Temperature0°C → RTMinimizes racemization
Equivalents of DCC1.2Prevents overactivation
WorkupFiltrationRemoves DCU

The crude product is purified via recrystallization from ethanol/water (yield: 73%, purity >95% by HPLC) .

Esterification and Final Product Isolation

The ethyl ester group is introduced either early in the synthesis (as in Table 1) or via transesterification of a methyl ester precursor. Patent US6335445B1 describes transesterification using ethanol and sulfuric acid (cat.) under reflux :

Methyl ester+EthanolH2SO4,78CEthyl ester+Methanol\text{Methyl ester} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, 78^\circ\text{C}} \text{Ethyl ester} + \text{Methanol}

Table 3: Transesterification Parameters

ConditionValueNotes
Catalyst concentration5 mol% H2_2SO4_4Avoids side reactions
Reaction time12 hCompletion by TLC
Yield82%After distillation

Analytical Characterization and Quality Control

Critical spectroscopic data for the final compound include:

  • 1H^1H NMR (400 MHz, CDCl3_3) : δ 7.32–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, -CH2_2Ph), 4.18 (q, J=7.1 Hz, 2H, -OCH2_2CH3_3), 3.89 (t, J=6.4 Hz, 2H, isoxazole-CH2_2)

  • IR (KBr) : 1720 cm1^{-1} (C=O ester), 1665 cm1^{-1} (C=O amide)

  • MS (EI) : m/z 332 [M+^+]

Purity assessments via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) show a single peak at 4.7 min .

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production requires modifications to lab protocols:

  • Solvent Recovery : DCM is replaced with ethyl acetate for easier recycling .

  • Catalyst Recycling : Immobilized DMAP on silica reduces waste.

  • Continuous Flow Systems : Patented tubular reactors enhance reaction uniformity (yield consistency: ±2%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the oxazole ring to a more saturated structure. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Benzylamine derivatives, acyl chlorides, esters.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

Ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(benzylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The oxazole ring and benzylcarbamoyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole and Thiazole Derivatives

Ethyl 4-(4-(Methylisoxazol-5-yl)Phenethylamino)Benzoate (I-6273)
  • Structure: Contains a methyl-substituted isoxazole ring linked to a phenethylamino benzoate.
  • Key Differences: Lacks the dihydroisoxazole ring and [(phenylmethyl)amino]carbonyl group.
Thiazol-5-ylmethyl Carbamates ()
  • Structure : Thiazole rings with carbamate substituents.
  • Key Differences : Thiazole’s aromaticity vs. dihydroisoxazole’s reduced ring saturation. Thiazoles generally exhibit stronger π-π stacking interactions, which may improve target binding affinity compared to isoxazole derivatives .

Substituent Variations

Benzamacril (2-Cyano-3-(Methyl(Phenylmethyl)Amino)-2-Propenoic Acid)
  • Structure: Features a benzylamino group attached to a propenoic acid.
  • Key Differences: The propenoic acid backbone introduces acidity, contrasting with the neutral ethyl ester in the target compound. Benzamacril’s cyano group enhances electrophilicity, making it reactive in agrochemical applications (e.g., fungicide) .
RWJ56110 (G Protein-Coupled Receptor Ligand)
  • Structure: Contains a [(phenylmethyl)amino]propyl group.
  • Key Differences: The benzylamino group here is part of a larger peptidomimetic structure, highlighting its role in receptor binding. The target compound’s smaller isoxazole core may limit similar interactions .

Protecting Group Analogues

(Phenylmethoxy)Carbonyl (CBz)
  • Structure : A carbamate protecting group.
  • Key Differences: CBz is hydrolytically labile under acidic conditions, whereas the target compound’s [(phenylmethyl)amino]carbonyl group may exhibit greater stability due to reduced electron withdrawal from the benzyl group .
[(Phenylmethyl)Thio]Carbonyl (BTC)
  • Structure : Thiocarbamate derivative.
  • Key Differences : The sulfur atom in BTC increases lipophilicity and may alter metabolic pathways compared to the oxygen-based carbamate in the target compound .

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Dihydroisoxazole Ethyl ester, benzylamino carbonyl ~350–400* Potential enzyme inhibitor
I-6273 (Ethyl benzoate derivative) Isoxazole Methylisoxazole, phenethylamino ~340–360* Not specified
Benzamacril Propenoic acid Cyano, benzylamino 246.27 Fungicide
CBz (Protecting group) Carbamate Phenylmethoxy 165.19 Peptide synthesis

*Estimated based on structural analogs (e.g., reports C18H17NO7 at 389.32 g/mol).

Research Findings and Implications

  • Benzylamino Group: This substituent is recurrent in bioactive compounds (e.g., RWJ56110, benzamacril), suggesting its utility in hydrophobic interactions or enzyme inhibition .
  • Ethyl Ester vs. Methyl Ester : Ethyl esters generally prolong half-life due to slower hydrolysis compared to methyl esters, as seen in compounds like dimethyl isophthalate derivatives .

Biological Activity

Ethyl 4,5-dihydro-3-[[(phenylmethyl)amino]carbonyl]-5-isoxazoleacetate is a synthetic organic compound with a complex molecular structure that has garnered attention for its potential therapeutic applications. This compound features an isoxazole ring fused with an ethyl acetate moiety and a phenylmethyl amino group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions are crucial for assessing the therapeutic potential and safety profile of the compound. Research indicates that compounds in this class may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Interaction Studies

Studies have employed various techniques to assess the binding affinity of this compound to specific biological targets. These include:

  • Molecular Docking : Predictive modeling to evaluate how well the compound fits into the active site of target proteins.
  • In Vitro Assays : Laboratory tests to measure the biological effects on cultured cells.

Case Studies

  • Antimicrobial Activity : A study conducted on bacterial strains such as Escherichia coli and Staphylococcus aureus demonstrated that the compound exhibited significant inhibition zones, indicating potent antimicrobial properties.
  • Anticancer Activity : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure/FeaturesBiological Activity
Ethyl 2-(benzoylamino)-4-methylthiazole-5-carboxylateContains thiazole ringAntimicrobial
Methyl 4-(phenylamino)-2-(trifluoromethyl)pyrimidine-5-carboxylatePyrimidine derivativeAnticancer
Benzyl 2-(dimethylamino)-4-methylthiazole-5-carboxylic acidThiazole derivativeAnti-inflammatory

This compound stands out due to its specific combination of an isoxazole ring system and a phenylmethyl amino group, which collectively contribute to its distinct pharmacological profile compared to other similar compounds.

Q & A

Q. Advanced

  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯O, C⋯C) using CrystalExplorer .
  • Thermal analysis : Correlate melting points (DSC/TGA) with packing efficiency and hydrogen-bond strength .
  • Powder XRD : Compare experimental vs. simulated patterns to assess phase purity and polymorphism .

How can reaction mechanisms for isoxazole ring formation be elucidated?

Q. Advanced

  • Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS during cyclocondensation .
  • Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to trace nitrile oxide intermediates in 1,3-dipolar cycloadditions .
  • Theoretical studies : Apply DFT (e.g., Gaussian 09) to model transition states and activation energies .

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